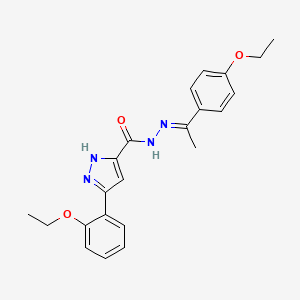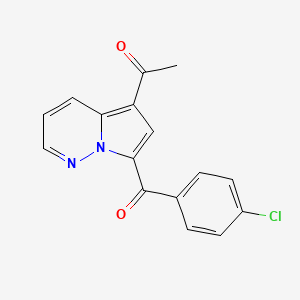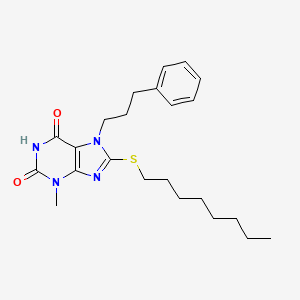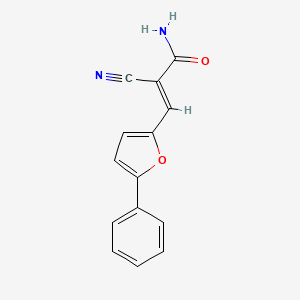![molecular formula C18H18ClN3O4S B11992673 Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B11992673.png)
Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate (CAS Number: 301682-18-8) is a complex organic compound with the following linear formula:
C18H18ClN3O4S
. It belongs to a class of heterocyclic compounds and exhibits intriguing properties due to its unique structure.Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 5-acetyl-2-amino-4-methylthiophene-3-carboxylic acid with 4-chlorobenzaldehyde hydrazone. The reaction proceeds under specific conditions, resulting in the formation of the target compound.
Industrial Production:: While industrial-scale production methods are proprietary, laboratories typically employ similar synthetic routes with optimized conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes may yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other moieties.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on reaction conditions, but they often involve modifications of the acetyl and thiophene moieties.
Applications De Recherche Scientifique
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigating its interactions with biological systems, including potential pharmacological applications.
Medicine: Studying its effects on cellular processes and potential therapeutic uses.
Industry: Possible applications in materials science, catalysis, or drug development.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with cellular targets, possibly through inhibition or activation of specific pathways. Further research is needed to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
While Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate is unique due to its specific substituents, it shares similarities with related compounds, such as Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate (CAS Number: 301682-17-7) . These analogs may exhibit varying properties and reactivity.
Propriétés
Formule moléculaire |
C18H18ClN3O4S |
|---|---|
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
ethyl 5-acetyl-2-[[(E)-(4-chlorophenyl)methylideneamino]carbamoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H18ClN3O4S/c1-4-26-17(24)14-10(2)15(11(3)23)27-16(14)21-18(25)22-20-9-12-5-7-13(19)8-6-12/h5-9H,4H2,1-3H3,(H2,21,22,25)/b20-9+ |
Clé InChI |
DMONMMYRDCJPDN-AWQFTUOYSA-N |
SMILES isomérique |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)NN=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11992622.png)

![2-(4-Bromophenyl)-9-chloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992639.png)
![9-Bromo-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992646.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992650.png)

![1-Naphthalenamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B11992665.png)


![5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992686.png)
